6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine

Lipophilicity Drug-likeness Physicochemical profiling

6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (CAS 339013-27-3) is a trisubstituted 1,2,4-triazine characterized by a phenyl group at position 3, a morpholino substituent at position 5, and a methyl group at position 6. It belongs to the morpholino-triazine class, a scaffold extensively explored for dual PI3Kα/mTOR inhibition.

Molecular Formula C14H16N4O
Molecular Weight 256.309
CAS No. 339013-27-3
Cat. No. B2787817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
CAS339013-27-3
Molecular FormulaC14H16N4O
Molecular Weight256.309
Structural Identifiers
SMILESCC1=C(N=C(N=N1)C2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C14H16N4O/c1-11-14(18-7-9-19-10-8-18)15-13(17-16-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
InChIKeyUHFUJWYPDWBWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (CAS 339013-27-3) — 1,2,4-Triazine Scaffold Baseline for PI3K/mTOR-Targeted Procurement


6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (CAS 339013-27-3) is a trisubstituted 1,2,4-triazine characterized by a phenyl group at position 3, a morpholino substituent at position 5, and a methyl group at position 6 . It belongs to the morpholino-triazine class, a scaffold extensively explored for dual PI3Kα/mTOR inhibition [1]. The compound has a molecular weight of 256.3 g/mol, a calculated LogP of 1.68, and a topological polar surface area (TPSA) of 51.14 Ų . Commercially available in research-grade purity (typically 90%), it serves as a building block for kinase-focused medicinal chemistry programs .

Why 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine Cannot Be Interchanged with Generic 1,2,4-Triazine Analogs


Morpholino-triazine derivatives exhibit steep structure-activity relationships where minor substituent changes dramatically alter kinase selectivity, cellular potency, and physicochemical suitability. In the Poulsen et al. optimization series, shifting from a phenyl to a substituted aryl at position 3 of related 1,3,5-triazines modulated mTOR IC50 values from >10 µM to low nanomolar range, while morpholino occupancy of the hinge-binding region was essential for PI3Kα engagement [1]. The 1,2,4-triazine regioisomer further differentiates binding-mode geometry from the more common 1,3,5-triazine scaffold. Consequently, a compound with identical core but different substitution — e.g., 6-CF₃ instead of 6-CH₃, or para-methylphenyl instead of phenyl — cannot be assumed to reproduce the same biochemical or cellular profile. The quantitative evidence below establishes where 6-methyl-5-morpholino-3-phenyl-1,2,4-triazine occupies a distinct selection space relative to its closest analogs.

Quantitative Differentiation Evidence: 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation vs. 6-Trifluoromethyl Analog

The 6-methyl substituent on 6-methyl-5-morpholino-3-phenyl-1,2,4-triazine yields a calculated LogP of 1.68, substantially lower than the 6-trifluoromethyl analog (5-morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine), which has a calculated LogP estimated at approximately 2.8–3.2 based on the Hansch π constant for CF₃ vs. CH₃ (+0.88 log unit increment per aromatic substitution) [1]. Lower LogP correlates with improved aqueous solubility and reduced non-specific protein binding, favoring the 6-methyl analog for lead-like chemical probe development where excessive lipophilicity is a known risk factor for assay interference [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Advantage Over 6-CF₃ and 3-(4-Methylphenyl) Analogs

The target compound has a TPSA of 51.14 Ų . In the morpholino-triazine class, TPSA values below 60 Ų are associated with favorable passive membrane permeability, while values below 90 Ų are generally permissive for blood-brain barrier penetration [1]. The 6-methyl substitution contributes no additional polar surface area compared to the 6-CF₃ analog (which also has TPSA ≈ 51 Ų but substantially higher LogP, as noted above), whereas the 3-(4-methylphenyl) analog (CAS 339103-89-8) retains similar TPSA but increases molecular weight to 270.33 g/mol, reducing ligand efficiency . Thus, the target compound achieves the lowest molecular weight (256.3) among the closest aryl-substituted analogs while maintaining TPSA in the optimal range for cell permeability.

Membrane permeability CNS penetration TPSA

Hydrogen Bond Acceptor Count and Rotatable Bond Profile Differentiate from Di-morpholino Triazines

6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine possesses 5 hydrogen bond acceptors, 0 hydrogen bond donors, and only 2 rotatable bonds . By contrast, the widely studied dual PI3K/mTOR clinical candidate PKI-587 (containing a di-morpholino-1,3,5-triazine scaffold) has 8–10 hydrogen bond acceptors and 5–6 rotatable bonds [1]. The lower number of rotatable bonds in the target compound reduces conformational entropy penalty upon target binding, while the absence of hydrogen bond donors eliminates a source of potential P-glycoprotein recognition, both features associated with improved oral bioavailability probability [2]. This places the compound in a favorable region of the 'rule of three' for fragment-like and lead-like chemical space.

Molecular complexity Synthetic tractability Hydrogen bonding

1,2,4-Triazine Regioisomerism Provides Orthogonal Binding Geometry Compared to 1,3,5-Triazine mTOR Inhibitors

The 1,2,4-triazine ring system places the morpholino substituent at position 5 in a distinct geometric relationship to the hinge-binding region of PI3K/mTOR kinases compared to the 1,3,5-triazine scaffold commonly used in clinical candidates (e.g., PKI-587, bimiralisib). In the Poulsen et al. structure-guided optimization study, 1,3,5-triazine-based compounds bearing a morpholino group achieved mTOR IC50 values in the low nanomolar range (0.018–0.57 μM) with PI3Kα IC50 of 0.025–4.05 μM [1]. While direct enzyme inhibition data for the target 1,2,4-triazine compound is not yet published, the regioisomeric scaffold offers a complementary vector for the phenyl substituent, potentially enabling access to selectivity pockets inaccessible to the 1,3,5-triazine series. Procurement of this scaffold is therefore justified for scaffold-hopping campaigns aiming to escape intellectual property space dominated by 1,3,5-triazine-based mTOR/PI3K inhibitors [2].

Kinase selectivity Scaffold hopping Binding mode

Recommended Procurement Scenarios for 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine


Scaffold-Hopping Kinase Library Design Targeting PI3K/mTOR with 1,2,4-Triazine Core

Medicinal chemistry teams seeking to diversify kinase screening libraries beyond the well-explored 1,3,5-triazine and pyrimidine scaffolds should procure this compound as a core building block. Its 1,2,4-triazine regioisomerism, demonstrated as an effective kinase hinge-binder in the morpholino-triazine class [1], provides a distinct vector geometry for fragment growth at positions 3, 5, and 6. The low molecular weight (256.3 g/mol) and favorable LogP (1.68) support its use in fragment-based screening collections .

Lead-Like Chemical Probe Synthesis with Optimized Physicochemical Profile

For programs requiring a low-molecular-weight morpholino-triazine probe with balanced LogP and TPSA, this compound offers a differentiated entry point compared to 6-CF₃ analogs. Its LogP of 1.68 falls within the optimal range for lead-like compounds (LogP < 3), reducing the risk of non-specific binding and solubility-limited assay performance [2]. The 0 hydrogen bond donors further minimize P-gp efflux liability relative to amino-substituted analogs [3].

Synthetic Intermediate for Parallel SAR Exploration of the Phenyl Ring

The unsubstituted phenyl group at position 3 serves as a convenient handle for late-stage functionalization. Researchers can use this compound as a common intermediate to generate focused libraries exploring aryl substitution effects (e.g., halogenation, methoxylation, nitrile introduction) on kinase selectivity and cellular potency, as precedent exists for phenyl-modification SAR in related morpholino-triazine anti-HCV series [4]. The 90% purity specification is adequate for parallel synthesis entry material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.